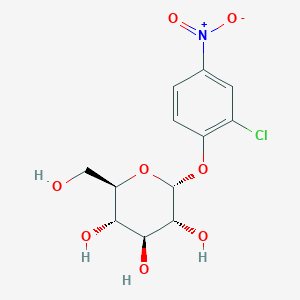

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Beschreibung

2-Chloro-4-nitrophenyl-α-D-glucopyranoside (2-Cl-4-NP-α-Glc; CAS 119047-14-2) is a chromogenic substrate widely used to study α-glucosidase activity. Upon enzymatic cleavage, it releases 2-chloro-4-nitrophenol, which exhibits strong absorbance at 400–420 nm, enabling real-time monitoring of enzyme kinetics . The electron-withdrawing chloro and nitro groups at the 2- and 4-positions of the aromatic ring enhance the leaving group ability, accelerating enzymatic hydrolysis rates and providing insights into enzyme mechanisms . Its specificity for α-glycosidic linkages in glucose polymers makes it ideal for studying carbohydrate metabolism in cellular biology and biochemistry .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction remains a cornerstone for synthesizing α-linked glycosides. This method involves the use of silver carbonate (Ag₂CO₃) as a catalyst to facilitate the coupling of 2-chloro-4-nitrophenol with a peracetylated α-D-glucopyranosyl bromide donor. The reaction proceeds under anhydrous conditions in solvents such as dichloromethane or acetonitrile at 25–40°C for 12–24 hours. Key steps include:

-

Protection of glucose : The hydroxyl groups of D-glucose are acetylated to form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

-

Bromination : Treatment with hydrogen bromide (HBr) in acetic acid converts the acetylated glucose into α-D-glucopyranosyl bromide.

-

Glycosylation : The bromide reacts with 2-chloro-4-nitrophenol in the presence of Ag₂CO₃, yielding the protected CNP-α-Glc derivative.

-

Deprotection : Alkaline hydrolysis (e.g., sodium methoxide in methanol) removes acetyl groups, producing the final compound.

Typical yields range from 45% to 60%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Helferich Method

The Helferich method offers an alternative pathway using hydrogen bromide in acetic acid (HBr/AcOH) as both a catalyst and solvent. This approach directly couples 2-chloro-4-nitrophenol with α-D-glucopyranose under reflux conditions (80–100°C) for 6–10 hours. While simpler than the Koenigs-Knorr method, it suffers from lower yields (30–40%) due to competing hydrolysis and β-anomer formation.

Modern Synthetic Approaches

Recent advancements focus on improving catalytic efficiency and regioselectivity.

Phase-Transfer Catalysis (PTC)

PTC systems using tetrabutylammonium bromide (TBAB) in biphasic solvents (e.g., toluene-water) enhance reaction rates by shuttling ions between phases. This method achieves yields of 55–65% at 50°C within 8 hours, reducing side products like β-anomers.

Enzymatic Glycosylation

Immobilized α-glucosidases have been explored for stereospecific synthesis. For example, Aspergillus niger α-glucosidase catalyzes the transglycosylation of 2-chloro-4-nitrophenol with maltose as the donor, yielding CNP-α-Glc with 70–75% enantiomeric excess.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability.

| Step | Conditions | Equipment | Yield |

|---|---|---|---|

| Glycosylation | Ag₂CO₃, CH₃CN, 40°C, 24 h | Stainless steel reactor | 58% |

| Deprotection | 0.1 M NaOH/MeOH, 25°C, 2 h | Glass-lined reactor | 95% |

| Crystallization | Ethanol-H₂O (7:3), −20°C, 12 h | Centrifugal crystallizer | 85% |

| Chromatography | Silica gel, CH₂Cl₂-MeOH (9:1) | Prep-HPLC system | 99% purity |

Purification involves sequential crystallization and chromatography to meet pharmaceutical-grade standards.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural integrity and purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity (>98%). Mobile phases of acetonitrile-water (70:30) achieve baseline separation of CNP-α-Glc from impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): δ 5.41 (d, J = 3.7 Hz, H-1), 8.21 (d, J = 8.9 Hz, H-3 aromatic), 7.92 (dd, J = 8.9, 2.5 Hz, H-5 aromatic), 7.85 (d, J = 2.5 Hz, H-6 aromatic).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode detects [M–H]⁻ at m/z 334.7, consistent with the molecular formula C₁₂H₁₄ClNO₈.

Comparative Analysis of Preparation Methods

| Parameter | Koenigs-Knorr | Helferich | PTC | Enzymatic |

|---|---|---|---|---|

| Yield | 45–60% | 30–40% | 55–65% | 70–75% |

| Reaction Time | 12–24 h | 6–10 h | 8 h | 48–72 h |

| Stereoselectivity | High (α > 95%) | Moderate | High | Very High |

| Scalability | Industrial | Lab-scale | Pilot-scale | Lab-scale |

The Koenigs-Knorr method remains optimal for industrial production due to its balance of yield and scalability, while enzymatic approaches offer superior stereocontrol for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by alpha-glucosidase or alpha-amylase releases 2-chloro-4-nitrophenol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

Common Reagents and Conditions

Hydrolysis: Typically conducted in aqueous buffer solutions at physiological pH and temperature.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used under controlled conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

CNP-α-D-glucopyranoside serves as a substrate for several enzymes, including alpha-amylase and alpha-glucosidase. These enzymes play crucial roles in carbohydrate digestion and metabolism. The hydrolysis of CNP-α-D-glucopyranoside by these enzymes results in the release of 2-chloro-4-nitrophenol, which can be quantitatively measured, allowing for the assessment of enzyme activity.

Alpha-Amylase Assays

CNP-α-D-glucopyranoside has been utilized in the development of differential assays for human alpha-amylases. Research has shown that salivary alpha-amylase (HSA) and pancreatic alpha-amylase (HPA) hydrolyze this substrate at different rates, enabling the differentiation between these two isoforms. For instance, studies demonstrated that HSA hydrolyzed CNP-α-D-glucopyranoside at a rate four times faster than HPA, leading to the establishment of a new method for their differential assay .

Alpha-Glucosidase Assays

The compound is also employed as a substrate in assays for alpha-glucosidase, an enzyme critical for glucose metabolism. The use of CNP-α-D-glucopyranoside allows researchers to evaluate the inhibitory effects of various compounds on this enzyme, which is significant for diabetes management .

Clinical Diagnostics

CNP-α-D-glucopyranoside has found applications in clinical diagnostics, particularly in the assessment of enzyme activity related to carbohydrate metabolism disorders. Its ability to provide rapid and accurate measurements makes it suitable for routine laboratory tests.

Direct Alpha-Amylase Assay

An adaptation of the International Federation of Clinical Chemistry (IFCC) method for alpha-amylase has integrated CNP-α-D-glucopyranoside as a substrate. This method allows for the direct measurement of alpha-amylase activity at physiological temperatures (37°C), facilitating its use in clinical settings .

Research on Enzyme Inhibition

CNP-α-D-glucopyranoside is instrumental in studying enzyme inhibition mechanisms. Research has explored its interactions with various inhibitors, providing insights into potential therapeutic agents for conditions like diabetes.

Inhibition Studies

Studies have investigated the kinetics of alpha-glucosidase inhibition using CNP-α-D-glucopyranoside as a substrate, revealing competitive inhibition by certain phytoalexins from soybeans . These findings contribute to understanding how dietary components can influence carbohydrate metabolism.

Drug Development

The compound's role as a chromogenic substrate extends to drug development processes, where it aids in screening potential inhibitors of carbohydrate-active enzymes.

Screening Potential Inhibitors

CNP-α-D-glucopyranoside is used to evaluate the efficacy of new compounds designed to inhibit alpha-amylase and alpha-glucosidase activities. This application is particularly relevant in developing anti-diabetic medications that aim to control blood sugar levels by modulating enzyme activity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside involves its hydrolysis by specific enzymes. For instance, alpha-glucosidase cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol and glucose. The released 2-chloro-4-nitrophenol can be quantified colorimetrically, providing a measure of the enzyme’s activity . The molecular targets are the active sites of the enzymes, where the substrate binds and undergoes catalysis .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl-α-D-glucopyranoside (4-NP-α-Glc)

- Structure : Lacks the 2-chloro substituent but retains the 4-nitro group.

- Enzyme Specificity : Substrate for α-glucosidases, similar to 2-Cl-4-NP-α-Glc .

- Kinetic Differences : The absence of the 2-chloro group reduces the leaving group’s electron-withdrawing effect, resulting in slower cleavage rates compared to 2-Cl-4-NP-α-Glc.

- Applications : Commonly used for general α-glucosidase activity assays but less sensitive in low-activity enzyme systems .

4-Nitrophenyl-β-D-glucopyranoside (4-NP-β-Glc)

3-Fluoro-4-nitrophenyl-β-D-glucopyranoside (3F4NP-GlcNAc)

- Structure : Fluorine substituent at the 3-position and β-linkage.

- Enzyme Specificity : Used in assays for β-N-acetylglucosaminidases. The fluorine atom’s electronegativity modulates substrate-enzyme interactions differently than chlorine .

- Applications : Specialized for studying pH-dependent enzyme kinetics in glycoside hydrolases .

4-Methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc)

- Structure : Fluorogenic substrate releasing 4-methylumbelliferone upon cleavage.

- Detection : Fluorescence-based detection (ex/em ~360/450 nm) offers higher sensitivity than chromogenic substrates like 2-Cl-4-NP-α-Glc .

- Applications : Preferred for low-abundance enzyme detection but requires specialized equipment .

2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)

- Structure : Features a maltotriose (trisaccharide) chain instead of a single glucose unit.

- Enzyme Specificity: Targets enzymes with extended substrate-binding pockets (e.g., α-amylases), unlike monosaccharide-specific 2-Cl-4-NP-α-Glc .

- Applications : Used to study processive enzymes in polysaccharide degradation .

Comparative Data Table

Key Research Findings

- Enhanced Kinetics : The 2-chloro group in 2-Cl-4-NP-α-Glc increases hydrolysis rates by 20–30% compared to 4-NP-α-Glc in α-glucosidase assays .

- Specificity : 2-Cl-4-NP-α-Glc’s α-linkage specificity avoids cross-reactivity with β-glucosidases, a limitation observed in 4-NP-β-Glc studies .

- Sensitivity Trade-offs : Fluorogenic substrates (e.g., 4-MU-α-Glc) offer 10-fold higher sensitivity than chromogenic analogs but require UV-transparent plates and fluorometers .

Biologische Aktivität

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside (CNP-α-D-glucopyranoside) is a synthetic compound widely recognized for its chromogenic properties, particularly as a substrate in enzymatic assays. This compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity and functionality in biochemical applications. Its primary biological activity is linked to its role as a substrate for glycosidases, especially alpha-D-glucosidases, which are crucial in carbohydrate metabolism.

- Chemical Formula : C₁₂H₁₄ClN₁O₅

- CAS Number : 119047-14-2

- Molecular Structure : The compound consists of a 2-chloro-4-nitrophenyl group attached to an alpha-D-glucopyranoside moiety, which allows for specific interactions with glycosidases.

CNP-α-D-glucopyranoside acts as a chromogenic substrate, meaning that upon enzymatic cleavage by glycosidases, it releases a colored product that can be quantified spectrophotometrically. This allows researchers to monitor enzyme activity in real-time by measuring absorbance at 405 nm. The mechanism of action involves the hydrolysis of the glycosidic bond by the enzyme, leading to the formation of colored products that indicate enzyme activity.

Applications in Enzyme Research

CNP-α-D-glucopyranoside is primarily used in:

- Enzyme Kinetics : It enables the study of enzyme kinetics and inhibition, providing insights into enzyme behavior under various conditions.

- High-Throughput Screening : Its chromogenic properties make it suitable for high-throughput assays in drug discovery and metabolic research.

- Specificity Studies : The compound's specificity for alpha-D-glucosidases allows for detailed studies on enzyme-substrate interactions.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons of CNP-α-D-glucopyranoside with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitrophenyl-beta-D-glucopyranoside | Beta-D-glucose instead of alpha | Used as a substrate for different glycosyltransferases |

| p-Nitrophenyl-alpha-D-glucopyranoside | Lacks chlorine substituent | Commonly used in enzyme assays but less specific |

| 2-Acetamido-4-nitrophenyl-alpha-D-glucopyranoside | Acetamido group instead of chloro | Offers different reactivity profiles in enzymatic assays |

Case Studies and Research Findings

- Enzyme Activity Assays : Research has demonstrated that CNP-α-D-glucopyranoside can effectively measure the activity of various glycosidases. For instance, studies involving alpha-D-glucosidase have shown that the compound's hydrolysis leads to a significant increase in absorbance, correlating with enzyme concentration and activity levels.

- Inhibition Studies : Inhibitory effects of various compounds on alpha-D-glucosidase have been assessed using CNP-α-D-glucopyranoside as a substrate. For example, specific flavonoids were tested for their ability to inhibit enzyme activity, revealing competitive inhibition mechanisms that could be quantitatively analyzed using this substrate.

- Metabolic Research : The compound has been utilized in studies focusing on carbohydrate metabolism, where its ability to produce colorimetric changes upon enzymatic action provides valuable data on metabolic pathways and enzyme regulation.

Q & A

Q. How can 2-chloro-4-nitrophenyl-α-D-glucopyranoside (CNP-α-Glc) be optimized as a chromogenic substrate for α-glucosidase activity assays?

CNP-α-Glc is hydrolyzed by α-glucosidases to release 2-chloro-4-nitrophenol, detectable via absorbance at 405–410 nm. To optimize assays:

- Buffer selection : Use phosphate or citrate buffers (pH 4.5–6.5) to match enzyme pH optima .

- Substrate concentration : Perform Michaelis-Menten kinetics to determine and . Typical working concentrations range from 0.1–5 mM .

- Temperature control : Maintain 25–37°C for enzyme stability; pre-incubate substrate and enzyme separately to avoid premature hydrolysis .

Q. What analytical methods validate the purity and stability of CNP-α-Glc in experimental preparations?

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm). Mobile phase: acetonitrile/water (70:30, v/v) .

- NMR spectroscopy : Confirm structural integrity via -NMR (δ 5.3–5.6 ppm for anomeric proton) and -NMR (δ 95–105 ppm for glycosidic linkage) .

- Mass spectrometry : ESI-MS in negative mode to detect [M–H] ions (m/z 334.7) .

Q. How does the chloro-nitro substitution in CNP-α-Glc enhance its utility compared to unmodified nitrophenyl glycosides?

Q. How should researchers resolve contradictions in kinetic data (e.g., KmK_mKm) for CNP-α-Glc across different α-glucosidase isoforms?

Discrepancies arise from:

- Buffer effects : Ionic strength (e.g., 50 mM vs. 100 mM phosphate) alters enzyme conformation .

- Enzyme source : Mammalian (e.g., human lysosomal) vs. microbial (e.g., Aspergillus) isoforms exhibit divergent substrate affinities .

- Methodology : Pre-steady-state vs. steady-state assays may yield varying . Use stopped-flow techniques for precise initial rate measurements .

Q. What strategies are recommended for designing CNP-α-Glc derivatives to probe mutant α-glucosidases with altered active sites?

- Substituent engineering : Replace Cl with bulkier groups (e.g., Br, CF) to test steric tolerance .

- Linker modifications : Introduce spacers (e.g., ethylene glycol) between the aglycone and glucopyranoside to assess flexibility requirements .

- Fluorescent analogs : Synthesize derivatives with coumarin or BODIPY for real-time monitoring of enzyme dynamics .

Q. How can CNP-α-Glc be used to validate α-glucosidase specificity against structurally similar enzymes (e.g., β-glucosidases)?

- Competitive inhibition assays : Co-incubate with β-glucosidase inhibitors (e.g., castanospermine) to confirm α-specific activity .

- Cross-reactivity screening : Test CNP-α-Glc against β-glucosidases (e.g., almond emulsin) under identical conditions; β-enzymes typically show <5% activity .

- Structural modeling : Overlay CNP-α-Glc with β-substrates in docking simulations to identify active-site steric clashes .

Methodological Considerations

Q. What normalization approaches are critical when using CNP-α-Glc in high-throughput screening (HTS) platforms?

- Internal standards : Include 4-nitrophenyl-β-D-glucuronide as a non-hydrolyzable control .

- Pathlength correction : Use microplate readers with adjustable Z-position to account for meniscus effects in low-volume assays .

- Extinction coefficient adjustment : Measure experimentally for each instrument to avoid batch-to-batch variability .

Q. How does the solubility of CNP-α-Glc in aqueous vs. organic solvents impact its application in membrane-associated enzyme studies?

- Aqueous limitations : CNP-α-Glc has moderate solubility in water (≈10 mM). For lipophilic systems (e.g., lipid bilayers), use DMSO stocks (<5% final concentration) .

- Detergent compatibility : Add 0.1% Triton X-100 to solubilize membrane-bound enzymes without interfering with absorbance readings .

Advanced Experimental Design

Q. What protocols ensure accurate quantification of CNP-α-Glc hydrolysis products in complex biological matrices (e.g., cell lysates)?

- Deproteinization : Precipitate proteins with 10% trichloroacetic acid (TCA) to eliminate turbidity .

- Chromatographic separation : Use LC-MS/MS with MRM transitions (m/z 335 → 154 for CNP-α-Glc; m/z 154 → 108 for 2-chloro-4-nitrophenol) .

- Calibration curves : Prepare in matched matrices (e.g., lysate buffer) to account for matrix effects .

Q. How can CNP-α-Glc be adapted for in vivo studies of α-glucosidase activity in model organisms?

- Permeability enhancement : Use prodrug strategies (e.g., acetylated glucopyranoside) to improve cellular uptake .

- Fluorescent tagging : Conjugate CNP-α-Glc with near-infrared dyes (e.g., Cy7) for non-invasive imaging in zebrafish or C. elegans .

- Toxicity controls : Monitor organism viability at substrate concentrations >5 mM due to potential nitro-group cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.